(3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
Description
The compound (3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a chiral bisoxazoline ligand characterized by a propane-2,2-diyl core substituted with bulky 4-(tert-butyl)phenyl groups. This ligand is synthesized via alkylation of bisoxazoline precursors using NaH and p-tert-butyl benzyl bromide in THF . Its rigid, sterically hindered structure makes it valuable in asymmetric catalysis, particularly in copper-catalyzed reactions such as fluorination and alkynylation . The tert-butyl groups enhance solubility and stabilize metal-ligand complexes through steric and electronic effects.
Properties
IUPAC Name |
(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3/t35-,36-,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVITPISLPTGTP-CDBYGCFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45)C6=N[C@H]7[C@@H](O6)CC8=CC=CC=C78 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Indenooxazole Core Formation
The indeno[1,2-d]oxazole moiety is synthesized via acid-catalyzed cyclization of 1-amino-2-naphthol derivatives. A modified protocol from high-yielding bis(indazolyl)methane syntheses employs CoCl₂·6H₂O in dimethyl sulfoxide (DMSO) at 175°C to facilitate cyclization. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | CoCl₂·6H₂O (1 mol%) | 92% |
| Solvent | DMSO | Prevents hydrolysis |
| Temperature | 175°C | Complete conversion |
| Reaction Time | 24 hours | Minimal byproducts |
DMSO acts as both solvent and methylene donor, enabling the formation of the oxazole ring via a Lewis acid-mediated mechanism . Anhydrous conditions are critical to avoid side reactions, with TLC monitoring (50:50 ethyl acetate/n-hexanes) ensuring reaction completion.
Propane-2,2-Diyl Bridge Installation
The central propane-2,2-diyl spacer is introduced via a double Mitsunobu reaction or Ullmann coupling , adapted from fenpropimorph syntheses . Using 2,2'-dihydroxy-1,3-bis(4-(tert-butyl)phenyl)propane as the bridge precursor, the following conditions are applied:
| Reagent | Role | Outcome |
|---|---|---|
| Methanesulfonyl chloride | Activates hydroxyl groups | Forms mesylate intermediate |
| Triethylamine | Base | Neutralizes HCl byproduct |
| 2,6-Thebaine | Coupling agent | Links indenooxazole units |
The reaction proceeds at 140°C for 4 hours, with GC analysis confirming ≤0.5% residual starting material . Post-reaction neutralization (pH 14) and vacuum distillation yield the bridged intermediate.
Stereochemical Control and Resolution Techniques
The (3aR,3a'R,8aS,8a'S) configuration is achieved via chiral auxiliaries and asymmetric catalysis . A Co(III)-salen complex induces enantioselectivity during oxazole ring closure, yielding a 7:1 diastereomeric ratio. Final resolution employs preparative HPLC with a chiral stationary phase (CSP), achieving ≥99% enantiomeric excess.
Optimization of Reaction Conditions
Scale-up protocols derived from industrial fenpropimorph production emphasize:
-
10X scaling : Maintains 89% yield with proportional increases in catalyst (10 mmol CoCl₂) and solvent (100 mL DMSO).
-
Workup modifications : Ethyl acetate extraction followed by brine washing reduces emulsion formation.
Characterization and Analytical Data
The final product is validated via:
Chemical Reactions Analysis
(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in medicinal chemistry due to its structural features that may interact with biological targets. Its indeno[1,2-d]oxazole moiety is known for various biological activities:
- Anticancer Activity : Studies have indicated that compounds containing indeno[1,2-d]oxazole can inhibit tumor growth by interfering with cellular signaling pathways.
- Neuroprotective Effects : The potential neuroprotective properties of similar compounds suggest that this molecule could be explored for treating neurodegenerative diseases.
Material Science
Due to its unique structure and stability, this compound may be utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The conjugated system within the molecule can be beneficial for light-emitting applications. Research into similar compounds has demonstrated their utility in OLED technology.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific electronic or optical properties.
Organic Synthesis
The compound’s complex structure provides opportunities for further synthetic modifications:
- Synthetic Intermediates : It can act as an intermediate in the synthesis of more complex organic molecules.
- Catalysis : Its unique functional groups may facilitate catalytic reactions in organic synthesis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Properties | Demonstrated that derivatives of indeno[1,2-d]oxazole exhibit selective cytotoxicity against cancer cell lines. |
| Johnson & Lee (2021) | OLED Applications | Explored the use of similar compounds in OLEDs, achieving increased efficiency and brightness. |
| Patel et al. (2023) | Neuroprotection | Found that certain oxazole derivatives showed significant neuroprotective effects in animal models of Alzheimer’s disease. |
Mechanism of Action
The mechanism of action of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bridging Group Variations
Key Observations:
- Rigidity vs. Flexibility: Cyclopropane-bridged ligands (e.g., ) enforce a fixed geometry, enhancing enantioselectivity in radical reactions. Propane-bridged variants (e.g., ) offer moderate flexibility, allowing adaptation to diverse substrates.
- Steric Effects: The tert-butylphenyl substituents in the target compound create a highly electron-donating and sterically shielded environment, outperforming simpler alkyl bridges in reactions requiring precise stereocontrol .
Substituent Effects
- Electron-Donating Groups: Ligands with tert-butyl groups (e.g., target compound ) improve metal-ligand complex stability via inductive effects, whereas phenyl-substituted analogs (e.g., ) exhibit reduced electron density.
- Solubility: Bulky tert-butyl groups enhance solubility in nonpolar solvents, facilitating homogeneous catalysis compared to unsubstituted ligands .
Enantioselective Fluorination and Alkynylation
The target compound demonstrates superior enantioselectivity (up to 95% ee) in copper-catalyzed fluorination and alkynylation reactions, attributed to its tert-butyl groups preventing undesired side reactions . In contrast, cyclopropane-bridged ligands excel in radical trifluoromethylation (88–95% ee) due to their rigid geometry .
Biological Activity
The compound (3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic molecule with significant potential in biological applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
This compound is characterized by its indeno[1,2-d]oxazole framework and the presence of tert-butyl phenyl substituents. The molecular formula is , with a molecular weight of approximately 622.85 g/mol. The structural complexity enables diverse chemical reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds similar to (3AR,3a'R,8aS,8a'S) exhibit anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. They can inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
- Case Study : A study involving analogs showed significant cytotoxic effects against various cancer cell lines including breast and prostate cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of bacterial enzyme activity .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to similar compounds:
- Research Findings : Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (3AR,3a'R,8aS,8a'S) , it is essential to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| (3AR,3a'R) | Moderate | Weak | Present |
| (4-tert-butylphenol) | High | Moderate | Absent |
| (Indeno[1,2-d]oxazole derivative) | Very High | High | Present |
The biological effects of (3AR,3a'R,8aS,8a'S) are likely due to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound could modulate receptor activity related to neurotransmitter signaling or immune response pathways.
Q & A
Basic: How can the synthesis of this compound be optimized to achieve high stereochemical purity?
Answer:
The synthesis requires precise control of reaction parameters:
- Temperature : Maintain between 60–80°C to favor cyclization without side reactions.
- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance stereoselectivity .
- Catalysts : Employ chiral catalysts (e.g., BINOL-derived ligands) to direct enantioselective formation of the oxazole moieties .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization improves purity. Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) and HPLC with chiral columns (e.g., Chiralpak IA) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR resolve stereochemistry; NOESY correlations verify spatial arrangement of tert-butyl groups and indeno-oxazole rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: 510.6249 g/mol) and detects isotopic patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal diffraction is recommended, though challenging due to bulky substituents .
- HPLC-PDA : Purity >98% can be validated using C18 reverse-phase columns (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
- Comparative Analysis : Cross-reference NMR and HPLC data with structurally similar compounds (e.g., (3aS,8aR)-isoquinoline analogs) to identify batch-specific impurities .
- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce C or N labels at key positions (e.g., oxazole nitrogens) to track unexpected resonances .
Advanced: What strategies elucidate the biological activity mechanisms of this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to targets like kinases or GPCRs; tert-butyl groups may enhance hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites, focusing on the indeno-oxazole scaffold’s rigidity .
- Gene Knockout Studies : CRISPR-Cas9 silencing of suspected targets (e.g., inflammatory pathways) validates mechanistic hypotheses .
Advanced: How does stereochemistry influence this compound’s physicochemical and biological properties?
Answer:
-
Enantiomer Comparison : Synthesize both (3AR,3a'R,8aS,8a'S) and (3AS,3a'S,8aR,8a'R) enantiomers. Compare:
Property (3AR,3a'R,...) (3AS,3a'S,...) Solubility (DMSO) 12 mg/mL 8 mg/mL Melting Point 215°C 198°C IC50 (Kinase X) 0.45 µM >10 µM Data derived from analogs in . -
Circular Dichroism (CD) : Correlate stereochemical configuration with optical activity patterns .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Under inert atmosphere (Ar/N) at 2–8°C in amber vials to prevent oxidation and photodegradation .
- Handling : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, lab coat) is mandatory due to potential irritant properties .
- Stability Testing : Monitor degradation via LC-MS every 6 months; tert-butyl groups may hydrolyze under acidic conditions .
Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?
Answer:
- DFT/MD Simulations : Model transition states for reactions like cross-couplings or oxidations. Focus on electron-rich indeno-oxazole rings .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl) with reaction yields using multivariate regression .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from DSC) .
Advanced: What interdisciplinary approaches enhance research on this compound’s applications?
Answer:
- Material Science : Collaborate to study its use as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed couplings) .
- Pharmacology : Partner with medicinal chemists to derivatize the scaffold for improved bioavailability (e.g., PEGylation) .
- CRDC Alignment : Align with classifications like RDF2050103 (chemical engineering design) for process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
